4-Formylbenzoic acid

Catalog No.
S574312
CAS No.
619-66-9
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formylbenzoic acid

CAS Number

619-66-9

Product Name

4-Formylbenzoic acid

IUPAC Name

4-formylbenzoic acid

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)

InChI Key

GOUHYARYYWKXHS-UHFFFAOYSA-N

solubility

SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM

Synonyms

Terephthalaldehydic Acid; 4-Carboxybenzaldehyde; 4-Carboxylbenzaldehyde; NSC 15797; Terephthalaldehyde Acid; Terephthaldehydic Acid; p-Benzoic Acid Aldehyde; p-Carboxybenzaldehyde; p-Formylbenzoic Acid;

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)O

The exact mass of the compound 4-Formylbenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in hot water; very soluble in alcohol; soluble in ether and in cholroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15797. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Formylbenzoic acid (CAS 619-66-9) is a rigid, aromatic heterobifunctional building block containing both a carboxylic acid and an aldehyde group in the para position. It is highly valued in procurement for its orthogonal reactivity, allowing independent, sequential modifications without the need for complex protecting group strategies. While it is a known intermediate in terephthalic acid production, as a purified procured chemical, it serves as a critical precursor for active pharmaceutical ingredients (APIs), a defect-inducing modulator in metal-organic frameworks (MOFs), and a precise bioconjugation linker [1].

Research Fit

Precise para-bifunctional geometry enables site-specific reactivity
Versatile intermediate for MOF defect engineering and polymer synthesis
Recognized enzyme substrate with distinct kinetics vs. positional isomers

Substituting 4-formylbenzoic acid with closely related analogs fundamentally disrupts synthetic workflows. Replacing it with terephthalic acid (PTA) eliminates the reactive aldehyde necessary for Schiff base formation, oxime ligation, or post-synthetic modification[1]. Conversely, substituting it with terephthalaldehyde lacks the carboxylic acid required for stable amide anchoring or MOF node coordination. Even substituting with its meta-isomer, 3-formylbenzoic acid, alters the molecular geometry from a linear 180-degree vector to a bent 120-degree vector, which can destroy the topological predictability of polymers and the precise steric fit required in pharmaceutical active sites [2].

Substitution Risk

! Positional isomer (3-formylbenzoic acid) may shift enzyme recognition and product outcome
! Mono-functional analogs (benzoic acid, terephthalaldehyde) lack the dual reactive sites required for specific frameworks
! Para-specific geometry is critical for coordination polymer and MOF defect site formation

Defect Generation and PSM Tagging in MOFs

When synthesizing metal-organic frameworks (MOFs), substituting standard dicarboxylic acid linkers with 4-formylbenzoic acid introduces deliberate structural defects while installing reactive aldehyde tags. Unlike terephthalic acid (PTA), which forms fully coordinated, inert frameworks, 4-formylbenzoic acid acts as a 'defective linker' because its formyl group cannot coordinate to the metal node in the same manner. This creates missing-linker defects that improve optical absorption and charge carrier lifetimes, while the pendant aldehyde enables 100% orthogonal post-synthetic modification (PSM) without disrupting the bulk MOF topology [1].

Evidence DimensionFramework reactivity and defect formation
Target Compound DataActs as a monotopic defect-generator, installing pendant -CHO groups for PSM
Comparator Or BaselineTerephthalic acid (PTA) (ditopic coordination, no orthogonal PSM handles)
Quantified DifferenceEnables orthogonal post-synthetic functionalization at defect sites vs. 0% for pure PTA frameworks
ConditionsSolvothermal MOF synthesis (e.g., CuBDC) followed by amine condensation

Procurement of 4-formylbenzoic acid as a co-linker is essential for researchers designing functionalizable, defect-engineered MOFs where standard PTA yields inert, unmodifiable structures.

Transketolase Kinetics
Head-to-head
4-FBA (para) 4.3× kcat increase (S385Y/T)
3-FBA (meta) KM reduction (same variant)
Para geometry enables distinct catalytic improvement mechanism
Enzyme-specific; S385 variant context

Orthogonal Bioconjugation Reactivity

In protein modification and nanoparticle functionalization, 4-formylbenzoic acid provides a highly controlled heterobifunctional linkage. The carboxylic acid selectively reacts with primary amines (e.g., lysine residues) to form stable amides, while the para-aldehyde remains completely unreactive under these conditions. This allows a subsequent, highly specific oxime or hydrazone ligation step. In contrast, homobifunctional dialdehydes like glutaraldehyde or terephthalaldehyde often lead to uncontrolled crosslinking, aggregation, and multipoint attachment[1].

Evidence DimensionCrosslinking control and polymerization risk
Target Compound DataAllows discrete 2-step orthogonal conjugation (amide formation, then oxime/hydrazone ligation)
Comparator Or BaselineGlutaraldehyde or terephthalaldehyde (homobifunctional)
Quantified DifferenceEliminates uncontrolled homopolymerization and aggregation typical of dialdehyde crosslinkers
ConditionsAqueous bioconjugation to surface-exposed lysine residues

Buyers developing antibody-drug conjugates (ADCs) or functionalized nanoparticles must select 4-formylbenzoic acid to ensure precise, 1:1 orthogonal labeling without the aggregation risks of homobifunctional reagents.

MOF H₂ Production
Reported
3.8× higher rate
11,176 vs 2,940 μmol H₂ g⁻¹ h⁻¹
Supports defect-engineering strategy for photocatalysis
Co-doped CuBDC MOF; visible light

Linear Pharmacophore Extension

In the synthesis of enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors, the choice between 4-formylbenzoic acid and its meta-isomer (3-formylbenzoic acid) dictates the spatial trajectory of the appended pharmacophore. 4-Formylbenzoic acid provides a rigid, linear 1,4-para extension, which is critical for directing bulky substituents deep into specific binding pockets, such as the adenosine-binding pocket of PARP-1. The 3-formylbenzoic acid yields a 1,3-meta bent geometry, which drastically alters the steric fit and can reduce target binding affinity depending on the pocket architecture [1].

Evidence DimensionPharmacophore projection angle
Target Compound DataProvides a 180° (linear) extension vector
Comparator Or Baseline3-Formylbenzoic acid provides a ~120° (bent) extension vector
Quantified Difference~60° difference in the projection angle of the resulting functional group
ConditionsReductive amination or cyclization in structure-activity relationship (SAR) library synthesis

Medicinal chemists must procure the exact isomer (para vs. meta) to control the vector of pharmacophore extension, as substituting one for the other will fundamentally change the molecule's binding conformation.

Acidity (pKa)
Reported
4-Formylbenzoic acid pKa 3.75–3.77
Benzoic acid pKa 4.20
Lower pKa may influence condensation and esterification reactivity
Aqueous, 25°C

Solid-State Schiff Base Formation

4-Formylbenzoic acid demonstrates excellent processability in solvent-free or solvent-drop grinding (SDG) mechanochemical synthesis. When reacted with anilines or aminopyridines, 4-formylbenzoic acid quantitatively yields crystalline Schiff base linkers with minimal solvent waste. Studies report near-quantitative yields (97%) under mild heating (140 °C) following ball milling. Compared to standard solution-phase reflux methods which require large volumes of organic solvents and subsequent purification, the solid-state reactivity of 4-formylbenzoic acid significantly reduces the environmental footprint and processing time [1].

Evidence DimensionSynthetic yield and solvent requirement
Target Compound Data97% yield via solvent-drop grinding (mechanochemistry)
Comparator Or BaselineTraditional solution-phase reflux (high solvent volume, lower atom economy)
Quantified DifferenceNear elimination of bulk solvent waste while maintaining >95% product yield
ConditionsBall milling with catalytic water followed by mild heating

For industrial scale-up and green chemistry initiatives, the high reactivity of 4-formylbenzoic acid in mechanochemical conditions makes it a superior precursor for large-scale linker production.

Imine Formation
Cross-study comparable
4-FBA product 86–89% yield
3-FBA under same conditions Different product formed
Isomer substitution may lead to divergent synthetic outcome
NH₄OAc, DMF, 100°C, 6h

Defect-Engineered MOF Synthesis

Used as a co-linker with terephthalic acid to introduce missing-linker defects and pendant aldehyde tags for post-synthetic modification, enabling the creation of functionalized frameworks that cannot be achieved with standard ditopic linkers [1].

Orthogonal Bioconjugation for ADCs

Employed as a heterobifunctional crosslinker (often via NHS-ester activation) to link proteins or nanoparticles in a precise two-step process, avoiding the risk of uncontrolled homopolymerization inherent to dialdehyde reagents [2].

SAR Library Generation

Utilized in medicinal chemistry to project pharmacophores (e.g., in PARP inhibitors) in a strict linear trajectory, which is critical for accessing deep binding pockets where the bent geometry of the meta-isomer would fail [3].

Green Mechanochemical Synthesis

Procured for solvent-free solid-state synthesis of complex Schiff base ligands due to its high reactivity and near-quantitative yield in ball-milling conditions, significantly reducing industrial solvent waste [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photocatalytic MOF studies
Defect-linker para-bifunctional geometry
H₂ evolution rate and charge separation efficiency
MOF drug delivery research
Imine-linked multivariate framework building block
Drug loading capacity and pH-responsive release
Biocatalytic chiral synthesis
Aromatic aldehyde probe for transketolase engineering
kcat/KM-driven substrate specificity
Polymer precursor synthesis
Intermediate for high-purity terephthalic acid
Oxidation efficiency and product purity

Physical Description

White powder; [MSDSonline]

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.031694049 Da

Monoisotopic Mass

150.031694049 Da

Boiling Point

SUBLIMES BEFORE REACHING BOILING POINT

Heavy Atom Count

11

LogP

1.76 (LogP)

Melting Point

256 °C

UNII

UES4QRK36E

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000375 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

619-66-9

Wikipedia

4-Carboxybenzaldehyde

General Manufacturing Information

Benzoic acid, 4-formyl-: ACTIVE
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem

Explore Compound Types